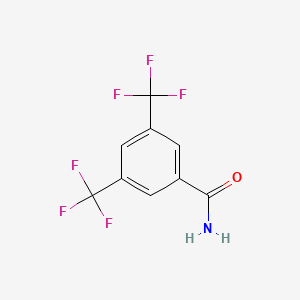

3,5-Bis(trifluoromethyl)benzamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPIKHMZIOWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176772 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-26-5 | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 3,5-Bis(trifluoromethyl)benzamide Core Structure

The construction of the fundamental this compound molecule can be achieved through several reliable synthetic routes. These methods primarily involve the formation of the amide bond from a corresponding carboxylic acid or nitrile precursor.

A prevalent and versatile method for synthesizing this compound is the direct amidation of 3,5-bis(trifluoromethyl)benzoic acid. This approach typically employs coupling agents to activate the carboxylic acid, facilitating its reaction with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions.

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea (B33335) byproduct. The choice of solvent is crucial and is typically an aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) to avoid interference with the reactive intermediates. While effective, this method's primary drawback is the generation of stoichiometric amounts of byproducts, which can sometimes complicate purification.

In a broader context, the use of coupling reagents is a widely adopted strategy in the pharmaceutical industry for amide bond formation. However, the generation of significant waste has prompted the development of more sustainable catalytic methods. mdpi.com

An alternative pathway to this compound involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile. uni.lu This transformation can be accomplished under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the benzonitrile (B105546) in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water to form an imidic acid intermediate, which then tautomerizes to the primary amide.

Base-catalyzed hydrolysis, on the other hand, utilizes a strong base like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group, forming a hydroxyimidate intermediate that, upon protonation during workup, yields the amide.

For instance, one synthetic protocol describes the reaction of 2-trifluoromethyl benzonitrile with sodium hydroxide in water at 100°C. After cooling, the product precipitates as a white solid. google.com While this method is effective, it can sometimes lead to the over-hydrolysis of the amide to the corresponding carboxylic acid, requiring careful control of reaction conditions such as temperature and reaction time. A Chinese patent details a method for preparing 2-chloro-6-trifluoromethyl benzamide (B126) by reacting 2-chloro-6-trifluoromethyl benzonitrile in a solvent with a catalyst. google.com

Advanced Derivatization Techniques and Analogue Synthesis

The this compound core serves as a versatile platform for the synthesis of a wide array of analogues with diverse functionalities. These derivatization strategies are key to exploring the structure-activity relationships of these compounds for various applications.

Modification at the amide nitrogen (N-substitution) is a common and effective strategy to generate a library of this compound derivatives. These substitutions can introduce new pharmacophores, alter physicochemical properties like lipophilicity and solubility, and modulate biological activity.

A notable example of N-substitution is the synthesis of fatty acid amides. A novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared through a solventless, metal- and catalyst-free direct amidation reaction. mdpi.com This was achieved by heating equimolar amounts of stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140°C for 24 hours. mdpi.com The removal of water vapor, a byproduct of the reaction, was crucial to drive the equilibrium towards amide formation. mdpi.com This eco-friendly approach avoids the use of coupling agents and solvents, although it resulted in a moderate yield of 41%. mdpi.com The resulting fatty acid amide was fully characterized using various spectroscopic techniques. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Stearic acid | 3,5-Bis(trifluoromethyl)benzylamine | 140°C, 24h, solvent-free | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | 41% | mdpi.com |

The synthesis of complex, functionalized benzamides often requires stereoselective methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity. For instance, the synthesis of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275), a histone deacetylase inhibitor, highlights the importance of specific substitution patterns for anti-proliferative activity. nih.govindexcopernicus.com Studies have shown that the presence of a 2-substituent on a phenyl ring in the R group and heteroatoms in the amide that can chelate with a zinc ion are critical for activity. nih.gov

One study detailed the synthesis of a series of N-substituted benzamide derivatives and evaluated their anti-proliferative activities against several cancer cell lines. nih.gov The results indicated that certain compounds exhibited comparable or even better activity than the reference compound, MS-275. nih.gov Another study synthesized a monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, in a two-step process from commercially available starting materials. mdpi.comresearchgate.net This involved a nucleophilic aromatic substitution followed by catalytic hydrogenation. mdpi.comresearchgate.net

Furthermore, research into the synthesis of (E)-trisubstituted α,β-unsaturated amides has demonstrated stereoselective elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols. rsc.org This method yields (E)-α,β-unsaturated amides with high diastereoselectivity, which can be subsequently converted to other functional groups. rsc.org

| Starting Material | Reagents | Key Transformation | Product | Reference |

| N-acyl-oxazolidin-2-one-syn-aldols | Potassium alkoxides | Stereoselective elimination | (E)-trisubstituted α,β-unsaturated amides | rsc.org |

| 3,5-bis(trifluoromethyl)benzylamine | 1-fluoro-2-nitrobenzene (B31998), K₂CO₃, Pd-C/H₂ | Nucleophilic aromatic substitution, Catalytic hydrogenation | N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | mdpi.comresearchgate.net |

N-Substituted Benzamide Analogues

Acrylamide (B121943) Backbone Integration

The integration of an acrylamide backbone onto a molecule containing the 3,5-bis(trifluoromethyl)phenyl group can be achieved through established amidation procedures. A general approach involves the reaction of an amine with an acryloyl chloride or a carboxylic acid derivative. For instance, a plausible route to synthesize N-[3,5-bis(trifluoromethyl)phenyl]acrylamide would involve the reaction of 3,5-bis(trifluoromethyl)aniline (B1329491) with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Furthermore, palladium-catalyzed methods have been developed for the C-H bond functionalization of acrylamides to introduce fluorinated groups. A notable example is the stereoselective construction of trifluoromethylated 1,3-butadienes from the reaction of acrylamides with 2-bromo-3,3,3-trifluoropropene, utilizing a tertiary amide as a directing group. nih.gov This highlights a sophisticated strategy for incorporating fluorine-containing moieties onto a pre-formed acrylamide scaffold. While not directly starting with this compound, this methodology showcases the catalytic tools available for creating complex acrylamide derivatives bearing trifluoromethyl groups. nih.gov

Chlorinated and Alkylated Derivatives

The synthesis of chlorinated and alkylated derivatives of this compound expands its structural diversity. Chlorination can be achieved on associated precursors, such as the chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol with thionyl chloride to produce 3,5-bis(trifluoromethyl)benzyl chloride. google.com This chlorinated intermediate is a versatile building block for subsequent reactions.

Alkylation can occur at different positions depending on the substrate. For instance, N-alkylation is a common strategy. The synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine has been accomplished via an amino-dehalogenation reaction, starting from 3,5-bis(trifluoromethyl)-benzyl halide and methylamine. google.com Another example is the synthesis of N-(tert-Butyl)-N-((ethoxycarbonothioyl)thio)-3,5-bis(trifluoromethyl)benzamide, a complex N-alkylated and functionalized derivative. sigmaaldrich.comchemimpex.com O-alkylation of related phenolic structures, such as methyl 3,5-dihydroxybenzoate, with alkyl halides like (bromomethyl)cyclohexane (B57075) in the presence of a base like potassium carbonate in DMF, provides a general methodology that could be adapted for precursors to this compound that contain hydroxyl groups.

A summary of representative alkylation and chlorination precursor reactions is provided below.

Table 1: Synthesis of Chlorinated and Alkylated Precursors

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl alcohol | Thionyl chloride, DMF | 3,5-Bis(trifluoromethyl)benzyl chloride | google.com |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Aqueous methylamine, Methanol | 3,5-Bis(trifluoromethyl)-N-methyl-benzylamine | google.com |

Bis-Benzamide Receptor Architectures

The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of this compound makes this moiety a valuable component in the design of supramolecular receptors, particularly for anion recognition. The amide N-H protons are rendered more acidic, enhancing their hydrogen-bonding capabilities. While direct examples of bis-benzamide receptors are specific, the underlying principle is demonstrated in related structures like squaramide-based receptors. rsc.org

Squaramides, which are diamides of squaric acid, can be functionalized with 3,5-bis(trifluoromethyl)phenyl groups. These receptors show a strong ability to bind various anions through hydrogen bonding. The incorporation of the 3,5-bis(trifluoromethyl)phenyl unit significantly enhances the binding affinity of the receptor for anions compared to less electron-deficient aromatic substituents. rsc.org This design principle is directly applicable to the construction of bis-benzamide architectures, where two this compound units could be linked to create a cleft-like structure for selective anion binding.

Heterocyclic Ring Incorporations

The 3,5-bis(trifluoromethyl)phenyl moiety is frequently incorporated into various heterocyclic ring systems. A prominent example is the synthesis of substituted pyrazoles. A general and effective method involves the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with a hydrazine (B178648) derivative, such as 4-hydrazinobenzoic acid, to form a hydrazone intermediate. mdpi.comnih.govnih.gov This intermediate is then subjected to cyclization using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and DMF) to construct the pyrazole (B372694) ring, yielding a pyrazole-4-carboxaldehyde. mdpi.comnih.gov This aldehyde can be further derivatized, for example, through reductive amination with various anilines, to produce a library of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives. mdpi.comnih.gov

Another important heterocyclic system is the benzimidazole (B57391) ring. Precursors like N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine are key starting materials for creating arylbenzimidazoles. This diamine can be prepared in a two-step sequence starting from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution, followed by palladium-catalyzed hydrogenation of the nitro group. mdpi.com

Table 2: Synthesis of Pyrazole Heterocycles

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 3',5'-Bis(trifluoromethyl)acetophenone & 4-Hydrazinobenzoic acid | Ethanol, reflux | Hydrazone intermediate | mdpi.comnih.gov |

| 2 | Hydrazone intermediate | POCl3, DMF | 3,5-Bis(trifluoromethyl)phenyl-derived pyrazole aldehyde | mdpi.comnih.gov |

Triazole Ring Formation from Imine Intermediates

The construction of triazole rings bearing the 3,5-bis(trifluoromethyl)phenyl group often utilizes cycloaddition reactions involving imine-like intermediates. A powerful strategy is the [3+2] cycloaddition of nitrile imines with a suitable dipolarophile. Nitrile imines can be generated in situ from hydrazonyl chlorides in the presence of a base like triethylamine. nih.gov

For instance, 5-trifluoromethyl-1,2,4-triazoles can be synthesized by reacting a hydrazonyl chloride (containing the desired aryl or alkyl substituents) with trifluoroacetonitrile (B1584977). nih.gov The trifluoroacetonitrile itself can be generated in situ from a precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. This method offers high regioselectivity and tolerates a wide range of functional groups. nih.gov The reaction proceeds under mild conditions and is scalable, demonstrating its synthetic utility. nih.gov

Catalytic Systems and Reaction Optimization in Synthesis of Derivatives

The synthesis of derivatives of this compound often relies on catalytic systems to achieve high efficiency and selectivity. Reaction optimization, involving the careful selection of catalysts, solvents, and temperature, is crucial for maximizing yields and minimizing side products.

For example, in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, the reduction of the intermediate nitro-aniline is efficiently carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This catalytic hydrogenation is a clean and high-yielding reaction. Optimization of alkylation reactions, such as the O-alkylation of phenolic compounds, has shown that changing the solvent from acetone (B3395972) to DMF and increasing the reaction temperature can significantly improve the yield of the desired di-alkylated product over the mono-alkylated one.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-N bonds in the synthesis of complex derivatives of this compound. These reactions offer a broad scope and functional group tolerance.

A variety of palladium-catalyzed reactions have been employed:

Carbonylative Synthesis: A three-component carbonylative reaction of trifluoroacetimidohydrazides and aryl iodides, catalyzed by palladium, has been developed for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. rsc.org

C-H Functionalization: The palladium-catalyzed C-H bond functionalization of acrylamides with reagents like 2-bromo-3,3,3-trifluoropropene allows for the direct introduction of fluorinated synthons. nih.gov

Hydrogenation: As mentioned previously, Pd/C is a standard and effective catalyst for the reduction of nitro groups, a key step in the synthesis of amine-containing derivatives that can be further functionalized. mdpi.com

The choice of ligand for the palladium catalyst is often critical for the success of these transformations, influencing reactivity and selectivity. For example, the use of specific phosphine (B1218219) ligands can be essential for achieving high yields in cross-coupling reactions.

Metal- and Catalyst-Free Amidation Conditions

The direct formation of an amide bond from a carboxylic acid and an amine without the use of a metal or catalyst is a fundamentally atom-economical approach, with water being the only byproduct. mdpi.com However, these reactions, often referred to as thermal condensations, typically necessitate high temperatures, often exceeding 160 °C, to overcome the high activation energy barrier and to shift the equilibrium towards the product by removing water. mdpi.comnih.gov A significant challenge in this approach is the acid-base reaction between the carboxylic acid and the amine, which leads to the formation of a non-reactive ammonium carboxylate salt. mdpi.com

A notable example of a metal- and catalyst-free amidation is the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This reaction is conducted under solvent-free (neat) conditions at a high temperature, demonstrating a practical application of thermal amidation for a derivative containing the 3,5-bis(trifluoromethyl)phenyl moiety.

| Reactants | Conditions | Yield | Notes |

|---|---|---|---|

| Stearic acid and 3,5-bis(trifluoromethyl)benzylamine | 140 °C, 24 h, solvent-free | 41% | Water vapor was physically removed to drive the reaction forward. The moderate yield is attributed to the formation of ammonium carboxylate salt. mdpi.com |

This solventless approach is environmentally friendly but can be limited by the thermal stability of the reactants and products. The innate acidity of the carboxylic acid and the basicity of the amine can lead to the formation of ionized species that limit the efficiency of the thermal condensation. mdpi.com

Alternative catalyst-free methods include the use of microwave irradiation, which can significantly accelerate the reaction, often reducing reaction times from hours to minutes and sometimes proceeding without a solvent. nih.gov While not specific to this compound, studies on other aromatic acids have shown that near-quantitative conversion can be achieved at temperatures around 160-165 °C with microwave assistance. nih.gov

Solvent Effects and Reaction Conditions

The choice of solvent and the precise control of reaction conditions are critical in amidation reactions, influencing reaction rates, yields, and the ease of product isolation. In direct amidation reactions, the solvent can play a crucial role in managing the water byproduct. For instance, azeotropic removal of water using a Dean-Stark apparatus with a high-boiling solvent like toluene (B28343) is a classic strategy to drive the reaction equilibrium towards amide formation. mdpi.comnih.gov

The polarity of the solvent can have a significant impact on the reaction outcome. A study on the direct amidation of esters demonstrated that water can act as a highly effective green solvent, outperforming common organic solvents. nih.gov This highlights a shift towards more sustainable and unconventional solvent choices in modern organic synthesis.

| Solvent | Product Yield (%) in Ester Amidation | Solvent Type |

|---|---|---|

| Water | 95% | Polar Protic |

| Tetrahydrofuran (THF) | 80% | Polar Aprotic |

| Acetonitrile (B52724) (MeCN) | 78% | Polar Aprotic |

| Ethanol | 45% | Polar Protic |

| Methanol | 32% | Polar Protic |

Table based on a study of direct amidation of esters, illustrating the significant effect of the solvent on product yield. nih.gov

For many amidation reactions, solvents like dimethylformamide (DMF) and dichloromethane (CH2Cl2) are frequently used due to their ability to effectively solubilize a wide range of reactants. ucl.ac.uk In boron-mediated amidation reactions, acetonitrile has been found to be an effective solvent as it readily dissolves most carboxylic acids and amines. nih.govacs.org

The electron-withdrawing nature of the trifluoromethyl groups in 3,5-bis(trifluoromethyl)benzoic acid increases its acidity, which can favor the formation of the ammonium carboxylate salt, potentially hindering direct amidation. In such cases, reaction conditions may need to be carefully optimized, potentially favoring non-polar solvents and efficient water removal to achieve higher yields. For electron-deficient substrates, protocols involving the in situ formation of more reactive intermediates, such as acyl fluorides, at elevated temperatures have been developed to overcome the low reactivity. rsc.orgnih.govresearchgate.net

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 3,5-Bis(trifluoromethyl)benzamide.

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring typically appear as distinct signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals can be observed, and their chemical shifts and coupling patterns provide insights into their positions on the aromatic ring. mdpi.comapm.ac.cn The protons of the amide group (-CONH₂) also produce characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.comchemicalbook.com The carbon atoms of the benzene ring, the carbonyl group (C=O), and the trifluoromethyl (CF₃) groups all resonate at characteristic chemical shifts. mdpi.com The signals for the carbons attached to fluorine atoms often appear as quartets due to C-F coupling. mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.44 | s | Ar-H | |

| ¹H | 8.09 | s | Ar-H | |

| ¹³C | 151.7 | s | C-N | |

| ¹³C | 137.7 | s | Ar-C | |

| ¹³C | 133.1 | q | 0.9 | Ar-C |

| ¹³C | 121.0 | q | 2.7 | Ar-C |

| ¹³C | 120.9 | q | 275.8 | CF₃ |

2D NMR (HSQC, HMBC, COSY)

Two-dimensional NMR techniques provide further clarity by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. scribd.comsdsu.edu For this compound, COSY can confirm the relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. columbia.eduresearchgate.net This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the trifluoromethyl groups, by observing their correlations with nearby protons. sdsu.educolumbia.edu

Spectral Analysis of Fluorine Atom Effects

The presence of two trifluoromethyl groups significantly influences the NMR spectra. In ¹⁹F NMR, a single signal is typically observed for the six equivalent fluorine atoms of the two CF₃ groups. rsc.org The chemical shift of this signal is a key identifier. The strong electron-withdrawing nature of the fluorine atoms also affects the chemical shifts of the nearby aromatic protons and carbons, generally causing them to resonate at a lower field (higher ppm values) compared to unsubstituted benzamide (B126). mdpi.comnih.gov Furthermore, the coupling between fluorine and carbon atoms (¹J(C,F), ²J(C,F), etc.) provides additional structural confirmation and is readily observed in the ¹³C NMR spectrum. mdpi.comrsc.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million of the theoretical mass. nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₉H₅F₆NO). HR-MS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 258.03481 |

| [M+Na]⁺ | 280.01675 |

| [M-H]⁻ | 256.02025 |

| [M]⁺ | 257.02698 |

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a common ionization technique in mass spectrometry that involves bombarding the sample with a high-energy electron beam. uni-saarland.de This process typically causes the molecule to fragment in a characteristic and reproducible manner. mdpi.comkobv.de The resulting mass spectrum displays the molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. mdpi.comnist.gov The fragmentation pattern of this compound provides a "fingerprint" that can be used for its identification and to confirm its structure. nist.govnist.gov Analysis of these fragments can reveal information about the stability of different parts of the molecule. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the conformational landscape of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for characterizing this compound. The FT-IR spectrum reveals absorption bands corresponding to the vibrational frequencies of the molecule's specific bonds and functional groups. Analysis of the gas-phase FT-IR spectrum provides fundamental data on its molecular vibrations. nist.govnist.gov While detailed spectral data for this compound itself is available, studies on closely related compounds, such as N-(3,5-bis(trifluoromethyl)benzyl)stearamide, often involve comprehensive FT-IR characterization to confirm their structure. mdpi.com The comparison between experimental spectra and those predicted by computational methods, like Density Functional Theory (DFT), allows for precise vibrational mode assignments. mdpi.comnih.gov

Attenuated Total Reflectance (ATR) is a sampling technique frequently coupled with FT-IR spectroscopy that simplifies the analysis of solid and liquid samples with minimal preparation. bruker.comnih.gov This non-destructive method is particularly advantageous for obtaining high-quality spectra of materials like this compound, which is a solid at room temperature. bruker.comnih.govsigmaaldrich.com The technique involves placing the sample in direct contact with an internal reflection element (IRE), typically a crystal like zinc selenide (B1212193) (ZnSe), silicon (Si), or germanium (Ge). unige.ch An evanescent wave penetrates a short distance into the sample, and the resulting attenuated IR beam is detected, providing a detailed vibrational spectrum. unige.ch This method is widely applied in the analysis of related aromatic compounds, demonstrating its utility for obtaining the fingerprint IR spectrum of this compound. nih.govnih.govmdpi.com

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects vibrational modes based on changes in the polarizability of a molecule's electron cloud upon interaction with monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is effective for symmetric vibrations and bonds like C-C in the aromatic ring, which may be weak or silent in the IR spectrum. For related compounds like 3,5-bis(trifluoromethyl)benzoic acid, FT-Raman spectroscopy has been used to provide a more complete vibrational profile. nih.gov Similar analysis on this compound would yield valuable data on the skeletal vibrations of the benzene ring and the symmetric stretches of the trifluoromethyl groups. nih.gov

The vibrational spectrum of this compound is dominated by characteristic absorptions from its key functional groups. A detailed analysis, often aided by DFT calculations, allows for the assignment of these bands. mdpi.com

N-H Vibrations : The primary amide (-CONH₂) group exhibits characteristic stretching vibrations. Typically, two bands are observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.

C=O (Amide I) Vibration : A strong absorption band, known as the Amide I band, is expected between 1680 and 1630 cm⁻¹. This band is primarily due to the C=O stretching vibration and is sensitive to hydrogen bonding.

C-F Vibrations : The trifluoromethyl (-CF₃) groups produce very strong and characteristic absorption bands in the region of 1350-1100 cm⁻¹ due to C-F stretching modes.

Aromatic Ring Vibrations : The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Amide (-CONH₂) | 3400 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1680 - 1630 | Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1350 - 1100 | Very Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. libretexts.org For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. mdpi.comlibretexts.org

The presence of the carbonyl group and the trifluoromethyl groups conjugated with the aromatic ring influences the energy of these transitions. In a study of the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the UV-Vis absorption spectrum was analyzed in conjunction with computational studies to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. mdpi.com The HOMO-LUMO gap for this related amide was found to be 5.54 eV, indicating the energy required for electronic excitation. mdpi.com The LUMO was primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety, suggesting that electronic transitions significantly involve this part of the molecule. mdpi.com A similar analysis for this compound would reveal how the primary amide group affects the electronic structure and absorption properties. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. mdpi.com

For this compound, the molecular formula is C₉H₅F₆NO. nist.govnih.gov Based on this formula, the theoretical elemental composition can be calculated. In research, experimental values obtained from a CHNS elemental analyzer are expected to be in close agreement with the theoretical percentages, typically within a ±0.4% margin, to validate the synthesis and purification of the compound. mdpi.com

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 42.04 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 1.96 |

| Fluorine | F | 18.998 | 6 | 113.988 | 44.33 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.22 |

| Total | 257.133 | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

As of the latest literature surveys, a detailed single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. Therefore, specific crystallographic data such as the crystal system, space group, and precise unit cell dimensions for this particular compound are not available.

However, the structural characteristics of this compound can be inferred by examining the crystal structures of the parent compound, benzamide, and other closely related substituted benzamides. These studies provide a framework for understanding the likely solid-state conformation and intermolecular interactions of this compound.

For instance, the crystal structure of the parent molecule, benzamide, is well-documented. In its solid state, benzamide molecules typically form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups. These dimers then arrange into more extended networks. The planarity of the benzamide molecule is a key feature, although the amide group may be slightly twisted relative to the phenyl ring.

In more complex benzamide derivatives, such as N-[4-(trifluoromethyl)phenyl]benzamide, studies have shown that N-H···O hydrogen bonding and dispersion forces are fundamental to the side-by-side stacking of the molecular units within the crystal structure. iucr.org Similarly, research on various benzamide complexes has consistently highlighted the predominant role of hydrogen bonds involving the amide N-H group and a suitable acceptor, which can be an oxygen or a halogen atom, in the formation of extended supramolecular assemblies. nih.gov

While computed 3D models of this compound are available, experimental determination via single-crystal X-ray diffraction would be necessary to confirm the precise solid-state structure and the subtle interplay of intermolecular forces.

Below is a table summarizing the expected and known crystallographic data for related compounds, which can serve as a reference point for future studies on this compound.

| Parameter | Benzamide (Example) | N-[4-(trifluoromethyl)phenyl]benzamide (Example) | This compound |

| Crystal System | Monoclinic | Triclinic | Not Reported |

| Space Group | P2₁/c | P-1 | Not Reported |

| a (Å) | 5.584 | Varies | Not Reported |

| b (Å) | 5.039 | Varies | Not Reported |

| c (Å) | 21.89 | Varies | Not Reported |

| α (°) | 90 | Varies | Not Reported |

| β (°) | 90.73 | Varies | Not Reported |

| γ (°) | 90 | Varies | Not Reported |

| Key Interactions | N-H···O Hydrogen Bonding | N-H···O Hydrogen Bonding, Dispersion Forces | Expected: N-H···O Hydrogen Bonding, C-H···F Interactions |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. nih.gov These methods solve the Schrödinger equation for a given molecule, providing information about its electronic structure, geometry, and energy. nih.gov For molecules of this complexity, approximations are necessary, with Density Functional Theory (DFT) being a predominant method.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic properties of molecules. mdpi.com It is used to perform geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and to calculate various electronic structure properties. mdpi.comresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For studies on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, researchers utilized the B3LYP hybrid functional. mdpi.comresearchgate.net B3LYP, which stands for Becke's three-parameter Lee–Yang–Parr functional, is known for providing a good balance between computational cost and accuracy for a wide range of organic molecules. researchgate.net

This functional was paired with the 6-311+G(d,p) basis set for calculations performed in the gas phase. mdpi.comresearchgate.net This triple-zeta basis set includes diffuse functions (+) on heavy atoms and polarization functions (d,p) on both heavy and hydrogen atoms, which are crucial for accurately describing the electron distribution, especially in systems with electronegative atoms and potential for non-covalent interactions. acs.org The geometry optimization of the molecule was computed to study its electronic behavior. mdpi.com

Table 1: Details of DFT Computational Method for a Related Benzamide (B126) Derivative

| Parameter | Specification |

|---|---|

| Molecule Studied | N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.comresearchgate.net |

| Theory Level | Density Functional Theory (DFT) mdpi.comresearchgate.net |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) mdpi.comresearchgate.net |

| Basis Set | 6-311+G(d,p) mdpi.comresearchgate.net |

| Phase | Gas Phase mdpi.comresearchgate.net |

| Software | Gaussian 16 mdpi.comresearchgate.net |

A significant application of DFT calculations is the simulation of various types of spectra, which can be compared with experimental results for validation. In the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the fundamental vibrational frequencies and their intensities were computed using the B3LYP/6-311+G(d,p) method. mdpi.comresearchgate.net The simulation of the infrared (IR) spectrum based on these calculations showed good agreement with the experimentally observed spectral patterns from Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net This agreement validates the accuracy of the computed optimized geometry and the force field.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactivity. researchgate.net The MEP map illustrates the electrostatic potential at different points on the electron density surface, using a color scale to denote different potential values. biointerfaceresearch.com

The analysis of charge distribution reveals the electron-rich and electron-poor regions of a molecule. researchgate.net For the related N-(3,5-bis(trifluoromethyl)benzyl)stearamide, MEP analysis showed an electron-rich region (negative potential) concentrated around the carbonyl oxygen atom. mdpi.com Conversely, an electron-deficient region (positive potential) was located around the amide nitrogen atom. mdpi.com This distribution is consistent with the expected resonance hybrid contributions in amide functional groups. mdpi.com The analysis of charge distribution is crucial for understanding how molecules might interact with each other. researchgate.net

The MEP map uses a color spectrum to identify regions of varying electrostatic potential. Typically, red indicates the most negative potential (electron-rich), while blue indicates the most positive potential (electron-deficient), with intermediate values represented by orange, yellow, and green. biointerfaceresearch.com

In the MEP map of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the region around the carbonyl oxygen was identified as the most electron-rich, making it a likely site for electrophilic attack. mdpi.com The area around the amide nitrogen was found to be electron-deficient, suggesting it as a potential site for nucleophilic interactions. mdpi.com Furthermore, the analysis identified two green regions, corresponding to near-neutral potential, located around the 3,5-bis(trifluoromethyl)phenyl moiety and the long aliphatic chain of the stearamide group, indicating these are sites for potential lipophilic interactions. mdpi.com

Table 2: Molecular Electrostatic Potential (MEP) Regions in N-(3,5-bis(trifluoromethyl)benzyl)stearamide

| Molecular Region | Electrostatic Potential | Indicated Interaction Type |

|---|---|---|

| Carbonyl Oxygen | Electron-Rich (Negative) | Electrophilic Attack mdpi.com |

| Amide Nitrogen | Electron-Deficient (Positive) | Nucleophilic Interaction mdpi.com |

| 3,5-Bis(trifluoromethyl)phenyl Moiety | Near-Neutral | Lipophilic Interaction mdpi.com |

| Aliphatic Chain | Near-Neutral | Lipophilic Interaction mdpi.com |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, influencing its nucleophilicity, while the LUMO signifies its capacity to accept electrons, which relates to its electrophilicity. youtube.com

For derivatives of 3,5-bis(trifluoromethyl)benzamide, computational studies have elucidated the nature of their frontier orbitals. In a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be located primarily on the amide nitrogen atom. mdpi.com This suggests that this region is the most probable site for electrophilic attack. Conversely, the LUMO was predominantly distributed over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating this part of the molecule is susceptible to nucleophilic attack. mdpi.com

The energies of these orbitals are critical. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated HOMO energy is -7.38 eV, and the LUMO energy is -1.84 eV. mdpi.comresearchgate.net The low HOMO energy suggests a difficulty in donating electrons, which is attributed to the high electronegativity of the molecule. mdpi.com

Table 1: HOMO and LUMO Energetics for a this compound Derivative

Data sourced from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scialert.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the calculated HOMO-LUMO gap is a high 5.54 eV, suggesting that the molecule possesses low chemical reactivity and high stability. mdpi.comresearchgate.net This is consistent with the general understanding that a smaller gap is associated with higher polarizability and reactivity. scialert.net

Global Reactivity Descriptors

These descriptors provide a quantitative measure of different aspects of a molecule's reactivity. For N-(3,5-bis(trifluoromethyl)benzyl)stearamide, these have been calculated. mdpi.com

Electronegativity (χ) measures the power of an atom or group of atoms to attract electrons towards itself. A high electronegativity value, such as the 4.61 eV calculated for the derivative, indicates a strong ability to attract electrons. mdpi.com

Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system. A negative chemical potential, like the -4.61 eV calculated, is associated with good chemical stability. mdpi.com

Global Hardness (η) is a measure of the resistance to change in the electron distribution or charge transfer. It is directly related to the HOMO-LUMO gap. The calculated hardness of 2.77 eV for the derivative, supported by the large HOMO-LUMO gap, points to low chemical reactivity. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. The value for the derivative was calculated to be 3.84 eV. researchgate.net

Table 2: Global Reactivity Descriptors for a this compound Derivative

Data sourced from a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein. nih.govingentaconnect.com These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

Derivatives containing the this compound scaffold have been investigated as potential inhibitors for various protein targets. The trifluoromethyl groups are of particular interest as they can engage in multipolar interactions with the protein backbone, potentially enhancing binding affinity. dntb.gov.ua

One area of investigation has been their potential as Cholesteryl Ester Transfer Protein (CETP) inhibitors. researchgate.netnih.gov CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic target for dyslipidemia. researchgate.net Molecular docking studies of novel 3,5-bis(trifluoromethyl)benzylamino benzamides showed high docking scores against the CETP protein (PDB ID: 4EWS), suggesting they are potential inhibitors. researchgate.net

Another study focused on N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. Molecular docking simulations were performed to understand the structure-activity relationships of these compounds. The results indicated that these derivatives could be modulated to achieve selectivity for either AChE or BuChE.

Table 3: Compound Names Mentioned in the Article

Binding Site Characterization and Binding Modes

While specific binding site characterization for the parent compound this compound is not extensively documented in public literature, studies on its derivatives, particularly as Cholesteryl Ester Transfer Protein (CETP) inhibitors, offer significant insights. nih.govscielo.br Molecular docking simulations of these derivatives have been instrumental in elucidating their binding modes within the CETP active site.

Research on 3,5-bis(trifluoromethyl)benzylamino benzamides, which incorporate the 3,5-bis(trifluoromethyl)phenyl moiety, has shown that these compounds accommodate the hydrophobic tunnel of CETP. scielo.brdntb.gov.ua The binding is predominantly driven by hydrophobic interactions between the trifluoromethyl-substituted phenyl ring and nonpolar residues within the protein's binding pocket. scielo.brdoi.org For instance, in studies of related CETP inhibitors, key hydrophobic interactions with residues have been identified as crucial for the ligand/CETP complex formation. doi.org The benzamide portion of these molecules often forms hydrogen bonds with residues in the binding site, further stabilizing the complex. The trifluoromethyl groups play a critical role in enhancing lipophilicity, which is a key factor for effective binding within the hydrophobic CETP tunnel. nih.gov

Pharmacophore Mapping for Activity Correlation

Pharmacophore modeling is a powerful tool to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For derivatives of this compound, pharmacophore models have been successfully developed to correlate their structural features with their inhibitory activity against targets like CETP. nih.govscielo.brsemanticscholar.org

A typical pharmacophore model for benzamide-based CETP inhibitors includes several key features:

Hydrophobic centers: These are consistently mapped to the aromatic rings, particularly the 3,5-bis(trifluoromethyl)phenyl group. nih.govscielo.brdoi.org

Hydrogen bond acceptors and donors: The amide linkage provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which are vital for interaction with the target protein. semanticscholar.org

Aromatic rings: The phenyl rings themselves are often included as aromatic features in the pharmacophore model.

Studies have demonstrated that the scaffold of these benzamide derivatives aligns well with the pharmacophoric points of known CETP inhibitors, which explains their high binding affinity. scielo.brdoi.org The development of these models has been crucial in the rational design and optimization of new and potent inhibitors.

Conformational Analysis

The three-dimensional conformation of this compound is critical to its interaction with biological targets. Conformational analysis of this molecule is guided by the principles governing the behavior of amides and the influence of the bulky and electron-withdrawing trifluoromethyl groups.

Amide bonds generally exhibit a strong preference for a planar conformation due to resonance stabilization. In acyclic secondary amides, the trans conformation is significantly favored over the cis conformation. Theoretical and experimental studies on related fluorinated amides have provided further insights. For instance, the preferred conformation of α-fluoroamides shows a tendency for the O=C-C-F moiety to adopt a trans planar conformation. st-andrews.ac.uk In N-β-fluoroethylamides, a gauche conformation between the C-F and C-N(CO) bonds is energetically favored. rsc.org

Intermolecular Interactions and Hydrogen Bonding Analysis

The intermolecular interactions of this compound in the solid state are crucial for understanding its crystal packing and physical properties. These interactions are primarily governed by hydrogen bonding and other non-covalent forces.

The primary hydrogen bonding motif in the crystal structure of benzamides involves the formation of dimers or chains through N-H···O interactions between the amide groups of adjacent molecules. researchgate.net In these arrangements, the amide proton of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, colored according to the normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts. mdpi.comnih.gov

Biological Activity and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 3,5-Bis(trifluoromethyl)benzamide, dictates its biological effects. These studies investigate how modifications to different parts of the molecule can enhance its potency, selectivity, and pharmacokinetic properties.

The inclusion of trifluoromethyl (-CF3) groups is a critical strategy in modern drug design, significantly impacting a compound's physicochemical and biological properties. jelsciences.commdpi.com The two -CF3 groups on the benzamide's phenyl ring at the 3 and 5 positions exert a profound influence on its lipophilicity and interactions with biological targets. nih.govresearchgate.net

The trifluoromethyl group is known to increase the lipophilicity of molecules, a property quantified by its Hansch π value of +0.88. nih.gov This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes and can strengthen hydrophobic interactions within the binding pockets of target proteins. nih.govnih.gov The introduction of -CF3 groups can significantly improve the metabolic stability, bioavailability, and binding selectivity of organic molecules. researchgate.net The strong electron-withdrawing nature of the -CF3 group also alters the electronic properties of the aromatic ring, which can modulate binding affinity to therapeutic targets. mdpi.comwechemglobal.com Furthermore, the C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. nih.gov Computational studies on a related structure, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, indicated that the highest occupied molecular orbital (HOMO) is located over the amide nitrogen, while the lowest unoccupied molecular orbital (LUMO) is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This suggests the bis(trifluoromethyl)phenyl group plays a key role in the molecule's electronic behavior and potential to accept electrons in interactions. mdpi.com

The specific placement of substituents on a molecule, known as positional isomerism, can have a dramatic effect on its biological activity. nih.govrsc.org While direct comparative studies on isomers of this compound were not identified in the search results, the principles of positional isomerism are well-established in medicinal chemistry. Research on other molecular systems has shown that changing the position of functional groups can significantly alter potency and efficacy. For instance, studies on biphenyl (B1667301) antimicrobial compounds demonstrated that different positional isomers exhibited substantial variations in their minimum inhibitory concentrations (MIC) against pathogenic bacteria. nih.gov Similarly, research on oxazolidinone derivatives found that a linearly attached benzotriazole (B28993) pendant resulted in greater antibacterial potency compared to an angularly attached one. nih.gov The distinct spatial arrangement of functional groups in isomers leads to different molecular shapes and electronic distributions, which in turn affects how the molecule fits into and interacts with its biological target. rsc.orgnih.gov Therefore, the 3,5-substitution pattern of the trifluoromethyl groups on the benzamide (B126) ring is considered a deliberate and optimized choice for the observed biological activity, and it is highly probable that other isomers (e.g., 2,4- or 3,4-bis(trifluoromethyl)benzamide) would exhibit different, likely lower, potency against the same targets.

Therapeutic Target Identification and Modulation

A crucial aspect of medicinal chemistry is identifying the specific biological targets with which a compound interacts to produce a therapeutic effect. For derivatives of this compound, a key target has been identified in the management of lipid disorders.

Research has identified Cholesteryl Ester Transfer Protein (CETP) as a significant therapeutic target for compounds incorporating the this compound scaffold. nih.govnih.gov CETP is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). nih.gov The inhibition of CETP is a promising strategy for treating hyperlipidemia and related cardiovascular diseases, as it leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol. nih.govopnme.com Several novel series of trifluoromethyl benzamides and 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as potential CETP inhibitors. nih.govnih.gov Docking studies suggest these molecules fit well into the CETP active site, with hydrophobic interactions playing a predominant role in the formation of the ligand-CETP complex. nih.govnih.gov

The potency of CETP inhibitors is typically quantified by their in vitro inhibitory effectiveness and their half-maximal inhibitory concentration (IC50). Studies on a series of 3,5-bis(trifluoromethyl)benzylamino benzamides showed promising results. At a concentration of 10 µM, these compounds exhibited CETP inhibitory effectiveness ranging from 42.2% to 100%. nih.gov The most potent analogues in this series were those with either an unsubstituted terminal aromatic ring or an ortho-CF3 substituted ring, which displayed IC50 values of 1.36 µM and 0.69 µM, respectively. nih.gov In a separate study of benzylamino benzamides, another compound featuring the trifluoromethyl motif demonstrated an IC50 of 1.03 µM. nih.gov These values indicate a high binding affinity for the CETP active site. nih.gov

Table 1: In Vitro CETP Inhibitory Activity of Benzamide Derivatives

This interactive table summarizes the reported IC50 values for selected benzamide compounds targeting CETP.

| Compound ID (from source) | Description | IC50 (µM) | Source |

|---|---|---|---|

| 9a | 3,5-Bis(trifluoromethyl)benzylamino benzamide with unsubstituted terminal ring | 1.36 | nih.gov |

| 9b | 3,5-Bis(trifluoromethyl)benzylamino benzamide with ortho-CF3 substituted terminal ring | 0.69 | nih.gov |

| 9c | Benzylamino benzamide derivative | 1.03 | nih.gov |

Neurokinin (NK1/NK2) Receptor Antagonism

The this compound structure is a well-established pharmacophore in the development of antagonists for neurokinin (NK) receptors, particularly NK1 and NK2. nih.govnih.gov These receptors are part of the tachykinin receptor family and are activated by neuropeptides like Substance P (SP) and neurokinin A (NKA). nih.gov Antagonism of these receptors has been investigated for various therapeutic applications, including the treatment of emesis, depression, and inflammatory conditions. nih.govwikipedia.orgdrugbank.com The 3,5-bis(trifluoromethyl)benzyl group is a key feature in many potent non-peptide NK1 receptor antagonists. wikipedia.org

Research into derivatives of this compound has yielded compounds with potent and balanced dual NK1/NK2 receptor antagonist activities. For instance, an analogue of the potent dual antagonist DNK333, where the 3,5-bis(trifluoromethyl) moiety was replaced with a 3,5-dinitro group, demonstrated significant affinity in functional assays. nih.gov

Table 1: Functional Antagonist Activity of a DNK333 Analogue

| Receptor | pKb Value |

|---|---|

| NK1 | 8.4 |

| NK2 | 7.87 |

Data sourced from a study on guinea pig trachea functional assays. nih.gov pKb is a measure of antagonist affinity.

The stereochemistry of the scaffold to which the this compound group is attached is crucial for antagonist potency. Studies have revealed specific structural requirements for optimal interaction with the neurokinin receptors.

Conformational Anchoring: A six-membered heterocyclic ring attached to the benzamide nitrogen appears to be preferable to a five-membered ring, leading to a significant increase in potency. This larger ring is thought to function as an anchor, fixing the pendant 3,5-bis(trifluoromethyl)phenyl group in a specific orientation that is favorable for receptor binding. nih.gov

Chiral Centers: In the development of dual NK1/NK2 antagonists based on the structure of DNK333, the stereochemistry at chiral centers is a key determinant of activity. nih.gov The specific (R,R) configuration in certain derivatives was found to be essential for high affinity. nih.gov

Substituent Effects: The steric, electronic, and lipophilic properties of the substituents on the benzamide portion have a critical impact on both NK1 and NK2 receptor antagonist activities. nih.gov

The therapeutic potential of this compound-based neurokinin antagonists has been demonstrated in preclinical in vivo models. Tetrahydropyridine derivatives incorporating this moiety have shown excellent inhibitory effects against capsaicin-induced plasma extravasation in the guinea pig trachea, a model for neurogenic inflammation. nih.gov These compounds were potent upon oral administration, with ED50 values in the range of 0.20-0.27 mg/kg, indicating good bioavailability and in vivo efficacy. nih.gov

Discoidin Domain Receptor (DDR1/DDR2) Inhibition

The Discoidin Domain Receptors, DDR1 and DDR2, are receptor tyrosine kinases activated by collagen. nih.govnih.gov They are distinct from other kinases in this regard and are implicated in various diseases, including cancer and inflammatory conditions. nih.govnih.gov While numerous inhibitors have been developed for DDR1 and DDR2, research specifically identifying this compound itself as a direct inhibitor is not prominent in the reviewed literature. The field of DDR inhibitors is extensive, with many compounds sharing structural homology with other kinase inhibitors like those for Bcr-Abl. nih.gov

While specific IC50 values for the parent this compound against DDR1/DDR2 are not available in the reviewed sources, data for other classes of DDR inhibitors have been reported. For comparison, certain pyridinylpicolinamide derivatives show IC50 values of 37 nM for DDR1 and 6.8 nM for DDR2. nih.gov

In the context of CETP inhibition, derivatives of this compound have demonstrated significant inhibitory activity. nih.gov

Table 2: IC50 Values of 3,5-Bis(trifluoromethyl)benzylamino Benzamide Derivatives Against CETP

| Compound | Aromatic Ring Substitution | IC50 (µM) |

|---|---|---|

| 9a | Unsubstituted | 1.36 |

| 9b | ortho-CF3 | 0.69 |

Data from in vitro CETP inhibitory activity assays. nih.gov

Selectivity Profiling Against Kinase Panels

Specific kinase panel selectivity profiling data for this compound is not extensively available in the referenced literature. However, research into its derivatives provides some insight into potential targets. For instance, a study on analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide, a salicylanilide (B1680751) derivative, evaluated their inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The compounds demonstrated moderate, yet modulatable, inhibition of both enzymes, with IC50 values ranging from 18.2 to 196.6 μM for AChE and 9.2 to 196.2 μM for BuChE. nih.gov Notably, N-[3,5-Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as the most effective inhibitor of both cholinesterases in this series. nih.gov

Cellular Mechanisms of Action (e.g., IL-6 Release Inhibition)

Direct evidence for the inhibition of interleukin-6 (IL-6) release by this compound is not detailed in the available research. IL-6 is a key pro-inflammatory cytokine, and its signaling pathway, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, is a target for various anti-inflammatory therapies. frontiersin.org Inhibition of this pathway can be achieved by targeting IL-6 itself, its receptor (IL-6R), or downstream components like JAKs or STAT3. frontiersin.orgescholarship.orgnih.gov While small molecules are sought to inhibit this pathway to overcome the limitations of biologic drugs, specific data linking this compound to this mechanism is absent from the provided sources. nih.gov

Antimicrobial and Antitubercular Activity

The 3,5-bis(trifluoromethyl)phenyl group is a key component in a variety of derivatives exhibiting significant antimicrobial properties.

Inhibition of Mycobacterium tuberculosis

Derivatives of this compound, particularly salicylanilides, have shown notable activity against Mycobacterium tuberculosis. The presence of two trifluoromethyl groups on the aniline (B41778) ring is considered a significant factor for this activity. nih.gov For example, salicylanilides have demonstrated potent antimycobacterial effects. nih.gov

Proposed Mechanism: Proton Shuttling and Proton Gradient Disruption

The proposed mechanism of action for the antitubercular activity of salicylanilide derivatives is the disruption of the proton gradient across the mycobacterial cell membrane. nih.gov These lipophilic acids are believed to act as protonophores, transporting protons across the membrane. nih.gov This action disrupts the proton motive force, which is essential for cellular processes like ATP synthesis, leading to bacterial cell death. nih.govnih.gov This mechanism involves the protonated form of the compound diffusing across the membrane, releasing a proton into the neutral pH of the cytosol, and the resulting anion moving back across the membrane, thus completing the proton-shuttling cycle. nih.gov

Activity against other Pathogens (e.g., S. aureus, E. coli, P. aeruginosa, A. fumigatus)

The antimicrobial activity of derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety extends beyond mycobacteria. Pyrazole (B372694) derivatives incorporating this group have demonstrated broad activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govnih.gov However, these specific pyrazole derivatives showed no activity against the tested Gram-negative strains. nih.gov Other research on different scaffolds, such as 4-trifluoromethyl bithiazoles, has identified compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including E. coli and A. baumannii. rsc.org

Table 1: Antimicrobial Activity of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives against Gram-Positive Bacteria nih.govNote: The following data pertains to derivatives and not the parent compound this compound.

Click to view data

| Compound Derivative | S. aureus (MRSA) MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| Phenyl-substituted (1) | 2 | 2 | 4 | 2 |

| 4-Isopropyl aniline (2) | 1-2 | 1-2 | 2 | 1 |

| Phenoxy-substituted | 1 | 1 | 1 | 1 |

| Methyl sulfide (B99878) attached (6) | 1-4 | 2-4 | 4 | 2-4 |

Colistin Adjuvancy

Research has explored the use of molecules containing the 3,5-bis(trifluoromethyl)phenyl structure as adjuvants to enhance the efficacy of existing antibiotics. Specifically, bithiazole derivatives have been shown to act synergistically with colistin, a last-resort antibiotic, against Gram-negative bacteria like E. coli and A. baumannii. rsc.org This approach aims to overcome antibiotic resistance by using a second compound to potentiate the effect of the primary antibiotic.

Anticancer Activity

The core structure of this compound is a key component in the synthesis of several compounds with demonstrated anticancer activities. While direct studies on the anticancer effects of this compound itself are not extensively detailed in the reviewed literature, its incorporation into more complex molecules is crucial for their therapeutic action.

One notable example is its use as a starting material for the synthesis of Selinexor, a first-in-class exportin-1 (XPO1) inhibitor. mdpi.com Selinexor functions by blocking the transport of tumor suppressor proteins from the nucleus to the cytoplasm, leading to their accumulation in the nucleus, which in turn causes cancer cells to arrest in the cell cycle and undergo apoptosis. mdpi.comresearchgate.net

Furthermore, derivatives incorporating the this compound moiety have shown potent antitumor effects. For instance, SJ-C1044, which has the chemical name N-(5-(3-(9H-purin-6-yl)pyridin-2-ylamino)-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide, is a synthetic BRAF inhibitor that binds to the ATP-binding site of the BRAF(V600E) mutant protein. nih.gov Another derivative, N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (compound 10e), has been identified as a potential mTOR inhibitor. mdpi.com

Derivatives of this compound have demonstrated significant inhibition of cancer cell proliferation across various cancer types.

The BRAF inhibitor SJ-C1044 showed a dose-dependent inhibition of tumor growth in xenograft models of colorectal cancer. nih.gov In the HCT116 (KRAS G13D mutant) colorectal tumor model, treatment with SJ-C1044 resulted in a significant growth inhibitory effect ranging from 72% to 107%. nih.gov Similarly, in the HT29 (BRAF V600E mutant) colorectal cancer xenograft model, the compound led to tumor growth inhibition ranging from 58% to 117%. nih.gov

CCG-1423, a small-molecule inhibitor of RhoA transcriptional signaling that is structurally similar to this compound derivatives, was found to inhibit the proliferation of PC-3 prostate cancer cells with an IC50 of 1 μmol/L. aacrjournals.org Additionally, a novel tetrahydroquinoline derivative, compound 10e, which contains the this compound structure, exhibited exceptional cytotoxicity against lung cancer cells at very low doses. mdpi.com

Table 1: Inhibition of Cancer Cell Growth by this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|---|

| SJ-C1044 | HCT116 (Colorectal) | BRAF(V600E) inhibitor | 72% to 107% tumor growth inhibition | nih.gov |

| SJ-C1044 | HT29 (Colorectal) | BRAF(V600E) inhibitor | 58% to 117% tumor growth inhibition | nih.gov |

| CCG-1423 | PC-3 (Prostate) | RhoA/SRF pathway inhibitor | IC50 of 1 μmol/L | aacrjournals.org |

| Compound 10e | Lung Cancer Cells | mTOR inhibitor | High cytotoxicity at low doses | mdpi.com |

The utility of this compound as a precursor is particularly evident in the development of treatments for hematological malignancies. Selinexor, which is synthesized from this compound, has been shown to be highly cytotoxic in several myeloid leukemia cell lines, with IC50 values below 0.5 mM. mdpi.comresearchgate.net Its mechanism, involving the nuclear retention of tumor suppressor proteins, effectively induces apoptosis in these cancer cells. mdpi.comresearchgate.net

A patent for small-molecule inhibitors of histone deacetylases for the treatment of proliferative diseases lists 3,5-bis-trifluoromethyl-benzamide among compounds relevant to therapies for various leukemias, including acute lymphocytic leukemia, acute nonlymphocytic leukemia, and myeloid leukemia. google.com Furthermore, screening of some benzamide derivatives for cytotoxicity against human monocytic leukemia THP-1 cells has been performed, indicating the broader interest in this class of compounds for treating leukemia. science.gov

General Pharmacological Activities of Benzamide Derivatives

The benzamide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological activities. mdpi.comacs.org These activities are diverse and are not limited to anticancer effects.

Published research has highlighted the following activities for various benzamide derivatives:

Antimicrobial Activity : Effective against certain bacteria and fungi. aacrjournals.orgacs.org

Analgesic and Anti-inflammatory Activity : Demonstrating pain-relieving and inflammation-reducing properties. acs.org

Anticonvulsant Activity : Showing potential in the management of seizures. acs.org

Cardiovascular Activity : Some derivatives have shown effects on the cardiovascular system, such as vasodilative properties. mdpi.comacs.org

Enzyme Inhibition : Benzamide derivatives have been developed as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase. science.gov

This wide range of biological activities underscores the versatility of the benzamide structure in drug discovery and development. mdpi.comacs.org

Chemical Biology Applications

Beyond its direct therapeutic potential, the this compound structure is utilized in the creation of tools for chemical biology research.

Use as Chemical Probes for Biological Studies

The unique properties of the this compound moiety make it a valuable component in the design of chemical probes for studying biological systems.

For example, a thiourea-based chemosensor, N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide, was specifically designed for the detection of mercury ions (Hg²+). researchgate.netresearchgate.net This probe exhibited a significant fluorescence enhancement in the presence of Hg²⁺, demonstrating high selectivity and sensitivity, which makes it a candidate for applications in environmental monitoring and analytical chemistry. researchgate.netresearchgate.net

In another application, N-(2,3-dihydroxypropyl)-3,5-bis(trifluoromethyl)benzamide was synthesized as part of the development of artificial nucleic acid analogues. rsc.org These types of molecules can be used to create biological probes, such as molecular beacons, for research in molecular biology and nanotechnology. rsc.org

Chemoproteomic Studies via Cysteine Reactivity

Chemoproteomics is a field that utilizes small-molecule probes to study protein function and interactions on a proteome-wide scale. A common strategy involves the use of reactive fragments that can covalently bind to specific amino acid residues, such as cysteine, allowing for the identification and characterization of the targeted proteins.